Brd4-IN-6
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Overview
Description
Brd4-IN-6 is a small molecule inhibitor that targets the bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extraterminal (BET) protein family, which plays a crucial role in regulating gene expression by recognizing acetylated lysine residues on histones. Inhibition of BRD4 has been shown to have therapeutic potential in various diseases, including cancer and inflammation .
Preparation Methods
The synthesis of Brd4-IN-6 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the formation of a benzo[d]isoxazol scaffold, which is then functionalized to produce the final inhibitor. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow chemistry or batch processing techniques to meet the demand for research and clinical applications .
Chemical Reactions Analysis
Brd4-IN-6 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the inhibitor, potentially altering its binding affinity to BRD4.
Reduction: Reduction reactions can be used to modify the inhibitor’s structure, enhancing its stability and bioavailability.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The major products formed from these reactions are typically derivatives of the original inhibitor with enhanced or modified properties .
Scientific Research Applications
Brd4-IN-6 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the role of BRD4 in chromatin remodeling and gene expression.
Biology: Researchers use this compound to investigate the biological functions of BRD4 in cell differentiation, proliferation, and apoptosis.
Medicine: this compound is being explored as a potential therapeutic agent for treating various cancers, including leukemia, breast cancer, and prostate cancer.
Mechanism of Action
Brd4-IN-6 exerts its effects by binding to the bromodomains of BRD4, preventing the interaction between BRD4 and acetylated lysine residues on histones. This inhibition disrupts the recruitment of transcription factors and the formation of mediator complexes, leading to the downregulation of oncogenes and other target genes involved in disease progression . Additionally, BRD4 inhibition can affect non-transcriptional functions, such as DNA damage repair and telomere maintenance .
Comparison with Similar Compounds
Brd4-IN-6 is unique among BRD4 inhibitors due to its specific chemical structure and binding affinity. Similar compounds include:
JQ1: A well-known BRD4 inhibitor with a similar mechanism of action but different chemical structure.
I-BET762: Another BRD4 inhibitor that has shown efficacy in preclinical and clinical studies.
These compounds share the common goal of inhibiting BRD4 but differ in their chemical properties, selectivity, and therapeutic potential.
Properties
Molecular Formula |
C25H17F2N5O3 |
---|---|
Molecular Weight |
473.4 g/mol |
IUPAC Name |
4-(2,4-difluorophenoxy)-3-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-N-pyrimidin-2-ylbenzamide |
InChI |
InChI=1S/C25H17F2N5O3/c1-32-13-18(16-7-10-28-22(16)24(32)34)17-11-14(23(33)31-25-29-8-2-9-30-25)3-5-20(17)35-21-6-4-15(26)12-19(21)27/h2-13,28H,1H3,(H,29,30,31,33) |
InChI Key |
BTBMURFSJHIIDB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C(C1=O)NC=C2)C3=C(C=CC(=C3)C(=O)NC4=NC=CC=N4)OC5=C(C=C(C=C5)F)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.